molecular formula C19H10Br2F3N5O B416484 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B416484
M. Wt: 541.1g/mol
InChI Key: NUFUTLUCTZKENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce aryl groups into the pyrazolo[1,5-a]pyrimidine core. This reaction is performed under microwave-assisted conditions using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Boronic acids, palladium catalysts (e.g., XPhosPdG2), and bases (e.g., potassium carbonate).

    Conditions: Microwave-assisted heating, inert atmosphere (e.g., nitrogen or argon), and optimized temperature and pressure settings.

Major Products

The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. As a purine analogue, it can interfere with purine biochemical reactions, potentially inhibiting enzymes such as cyclin-dependent kinases (CDKs) and monoamine oxidase B (MAO-B) . These interactions can lead to the modulation of cellular pathways involved in cell proliferation, apoptosis, and neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential as a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C19H10Br2F3N5O

Molecular Weight

541.1g/mol

IUPAC Name

3-bromo-N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H10Br2F3N5O/c20-11-6-7-14(25-9-11)27-18(30)16-15(21)17-26-12(10-4-2-1-3-5-10)8-13(19(22,23)24)29(17)28-16/h1-9H,(H,25,27,30)

InChI Key

NUFUTLUCTZKENU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br)Br

Origin of Product

United States

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